1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol

Medicinal Chemistry SAR Studies Lead Optimization

Obtain this amino alcohol for SAR studies where a 2-methyloxolane stereocenter and flexible aminomethyl linker are critical. Standard batch purity is 95%. - Enables selective amine derivatization (e.g., biotin tags) while preserving the tertiary alcohol. - Supplied with QC documentation (NMR, HPLC, GC) to verify diastereomeric composition. - An alternative to des-methyl (CAS 1487874-45-2) and direct-amino regioisomer (CAS 1543753-85-0) analogs for fragment growth.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
Cat. No. B13277649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC1C(CCO1)NCC2(CCCCC2)O
InChIInChI=1S/C12H23NO2/c1-10-11(5-8-15-10)13-9-12(14)6-3-2-4-7-12/h10-11,13-14H,2-9H2,1H3
InChIKeyDEFFVUFPFYTSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol (CAS 1550267-17-8): Procurement-Relevant Identity and Class Profile


1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol (CAS 1550267-17-8; molecular formula C12H23NO2; molecular weight 213.32 g/mol) is a synthetic amino alcohol belonging to the class of cyclohexanol derivatives bearing a substituted tetrahydrofuran (oxolane) moiety . The compound features a tertiary alcohol at the cyclohexane 1-position, connected via an aminomethyl (-CH2-NH-) linker to the 3-position of a 2-methyloxolane ring . The 2-methyl substituent on the oxolane introduces a stereogenic center, generating diastereomeric pairs that are not present in the des-methyl analog . Standard commercial purity is 95%, with batch-specific quality control documentation including NMR, HPLC, and GC available from established suppliers .

2-Methyloxolane-bearing amino alcohol with stereogenic center
Aminomethyl linker and tertiary cyclohexanol for SAR and chiral probe studies
Batch QC (NMR, HPLC, GC) supports procurement reproducibility

Why 1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol Cannot Be Replaced by In-Class Analogs


Three structural features uniquely define this compound and preclude simple substitution by close analogs: (i) the 2-methyl substituent on the oxolane ring, absent in the des-methyl analog (CAS 1487874-45-2), adds 14 Da, increases calculated lipophilicity by approximately 0.5 logP units, and introduces a stereogenic center at the oxolane C2 position ; (ii) the aminomethyl (-CH2-NH-) linker between the cyclohexanol C1 and oxolane C3 differs fundamentally from the direct amino attachment at cyclohexanol C2 found in the regioisomer 2-[(2-methyloxolan-3-yl)amino]cyclohexan-1-ol (CAS 1543753-85-0), altering amine basicity, conformational flexibility, and hydrogen-bonding geometry ; (iii) the tertiary alcohol at the cyclohexane 1-position distinguishes it from the analogous primary amine 1-(2-methyloxolan-3-yl)cyclohexan-1-amine (CAS 2229505-79-5), swapping a hydrogen-bond donor for an acceptor and changing the molecular formula by one oxygen atom (C12H23NO2 vs. C11H21NO) . These cumulative differences mean that in any structure-activity relationship (SAR) study, synthetic cascade, or receptor-binding campaign, each analog will exhibit distinct physicochemical and pharmacological profiles that cannot be extrapolated from one to another .

This Compound
2-Methyl group introduces stereocenter and increases lipophilicity
Des-Methyl Analog
Lacks methyl; achiral oxolane with lower lipophilicity
This Compound
Aminomethyl (-CH2-NH-) linker confers distinct conformational profile
Regioisomer
Direct -NH- attachment alters amine basicity and molecular shape
This Compound
Tertiary alcohol provides orthogonal reactivity to the amine
Amine Analog
Primary amine replaces alcohol, changing H-bond donor/acceptor profile

Quantitative Differentiation Evidence for 1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol vs. Closest Analogs


Molecular Weight and Formula Differentiation: 2-Methyl Substituent vs. Des-Methyl Analog

The 2-methyl substituent on the oxolane ring of the target compound provides a quantifiable molecular weight increase of 14.03 Da relative to the des-methyl analog 1-{[(oxolan-3-yl)amino]methyl}cyclohexan-1-ol (CAS 1487874-45-2), corresponding to the addition of one methylene (-CH2-) unit . The molecular formula expands from C11H21NO2 (MW 199.29) to C12H23NO2 (MW 213.32) . This structural difference introduces a stereogenic center at oxolane C2 that is absent in the des-methyl analog, meaning the target compound exists as a mixture of diastereomers (unless stereochemically resolved), whereas the des-methyl analog is achiral at the oxolane ring .

MW & Stereochemistry
Head-to-head
ΔMW +14.03 Da; adds stereocenter at oxolane C2; C12H23NO2 vs. C11H21NO2
Informs SAR differentiation and stereochemical complexity
Direct comparison with des-methyl analog (CAS 1487874-45-2)
Medicinal Chemistry SAR Studies Lead Optimization

Linker Architecture: Aminomethyl Bridge vs. Direct Amino Attachment in Regioisomer

The target compound employs an aminomethyl (-CH2-NH-) bridge connecting cyclohexanol C1 to oxolane C3, whereas the closest regioisomer 2-[(2-methyloxolan-3-yl)amino]cyclohexan-1-ol (CAS 1543753-85-0) features a direct -NH- linkage at cyclohexanol C2 . This results in a 14-Da mass difference (213.32 vs. 199.29 g/mol), a change in the amine pKa due to the electron-donating methylene spacer, and distinct conformational freedom around the C-N bond . The regioisomer is reported as a colorless to pale yellow liquid with an estimated boiling point of approximately 150 °C, whereas the physical state of the target compound has not been publicly characterized, suggesting it may be a solid or higher-boiling liquid .

Linker Connectivity
Head-to-head
Aminomethyl bridge at C1 vs. direct -NH- at C2; ΔMW +14.03 Da
Alters amine basicity and conformational sampling in target engagement
Regioisomer CAS 1543753-85-0; different physical state implied
Fragment-Based Drug Design Conformational Analysis Medicinal Chemistry

Functional Group Identity: Tertiary Cyclohexanol vs. Primary Cyclohexylamine Analog

The target compound contains a tertiary alcohol (1-hydroxycyclohexyl) group, whereas the analogous compound 1-(2-methyloxolan-3-yl)cyclohexan-1-amine (CAS 2229505-79-5) bears a primary amine at the same cyclohexane C1 position . This functional group swap results in a molecular formula change from C12H23NO2 (MW 213.32, 1 HBD, 3 HBA) to C11H21NO (MW 183.29, 2 HBD, 2 HBA), a mass difference of 30.03 Da, and fundamentally different hydrogen-bonding capacity . The amine analog lacks the oxygen atom and thus has different solubility, reactivity (nucleophilicity of -NH2 vs. -OH), and potential for derivatization (e.g., amide formation vs. ester formation) .

Functional Group
Head-to-head
Tertiary alcohol (C1-OH) vs. primary amine (C1-NH2); ΔMW +30.03 Da
Orthogonal derivatization strategies; HBD/HBA profile shift
Amine analog CAS 2229505-79-5; HBD 1→2, HBA 3→2
Chemical Biology Pharmacophore Modeling Synthetic Intermediate

Supplier Batch-Level QC Documentation: Target Compound vs. Des-Methyl Analog Availability

The target compound sourced from Bidepharm (Cat. BD00994337) is supplied at 95% standard purity with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the des-methyl analog 1-{[(oxolan-3-yl)amino]methyl}cyclohexan-1-ol (CAS 1487874-45-2) is available from Leyan at 98% purity (Cat. 1653762), but batch-level QC data availability is not explicitly documented . The availability of multi-modal analytical characterization (NMR + HPLC + GC) for the target compound provides orthogonal purity verification, which is critical for assay reproducibility in receptor-binding or cellular assays where even minor impurities can confound IC50/EC50 determinations .

QC Documentation
Data to verify
95% purity; NMR, HPLC, GC (Bidepharm) vs. 98% purity (des-methyl analog, QC unspecified)
Multi-method QC supports batch reproducibility evaluation
QC scope difference may affect assay outcome confidence
Quality Control Procurement Reproducibility

Predicted Lipophilicity Increment Conferred by the 2-Methyl Group

Based on the established Hansch π-value for an aliphatic methyl group on a saturated heterocycle (π ≈ +0.5), the 2-methyl substituent on the oxolane ring is predicted to increase the octanol-water partition coefficient (clogP) by approximately 0.5 log units relative to the des-methyl analog [1]. While experimentally measured logP or logD values have not been publicly reported for either the target compound or its des-methyl comparator, this class-level inference is consistent with the observed molecular weight increase of 14.03 Da and the addition of one sp³ carbon . The increased lipophilicity may enhance membrane permeability in cell-based assays but could also reduce aqueous solubility compared to the des-methyl analog [2].

Predicted clogP Shift
Class-level
Estimated ΔclogP ≈ +0.5 (Hansch π for -CH3 on saturated ring)
May shift ADME profile; experimental verification pending
Based on fragment-based prediction; not experimentally determined
Physicochemical Profiling ADME Prediction Lead Optimization

Application Scenarios for 1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Exploration of Aminocyclohexanol-Based Receptor Ligands

The compound's unique combination of a 2-methyloxolane ring, aminomethyl linker, and tertiary cyclohexanol provides a distinct three-point pharmacophore for probing receptor binding pockets . The 2-methyl group introduces a stereocenter absent in the des-methyl analog, enabling the evaluation of stereochemical preferences in target engagement. The aminomethyl linker allows greater conformational sampling compared to the direct-amino regioisomer (CAS 1543753-85-0), making this compound a preferred scaffold when linker flexibility is hypothesized to be important for induced-fit binding mechanisms . Procurement of this specific compound—rather than the des-methyl or regioisomeric alternatives—is indicated when the SAR hypothesis implicates the methyl group as a critical lipophilic contact or the aminomethyl spacer as essential for optimal amine positioning .

Fragment-Based Drug Discovery and Library Design

With a molecular weight of 213.32 Da, 1 hydrogen-bond donor, and 3 hydrogen-bond acceptors, this compound falls within fragment-like chemical space (MW < 250, HBD ≤ 3, HBA ≤ 6) . The orthogonal functional groups (secondary amine + tertiary alcohol) enable selective derivatization: the amine can be acylated, sulfonylated, or alkylated, while the tertiary alcohol can be independently modified to esters or ethers without protecting-group interference . The 2-methyl substituent differentiates this fragment from the des-methyl analog (MW 199.29) by providing a built-in lipophilic handle for fragment growth, potentially reducing the number of synthetic steps needed to reach lead-like potency .

Chemical Biology Probe Synthesis with Orthogonal Reactive Handles

The coexistence of a secondary amine and a tertiary alcohol in the same molecule provides two chemically orthogonal derivatization sites . This is not available in the amine analog 1-(2-methyloxolan-3-yl)cyclohexan-1-amine (CAS 2229505-79-5), which contains only amine functionality. The target compound can be selectively functionalized at the amine (e.g., with biotin or fluorophore tags via amide bond formation) while preserving the tertiary alcohol for subsequent conjugation to affinity matrices or for metabolic stabilization . This orthogonal reactivity profile makes it a superior choice over the amine analog for synthesizing bifunctional chemical biology probes .

Synthetic Methodology Development and Chiral Building Block Applications

The stereogenic center at the oxolane C2 position, combined with the aminomethyl linker and tertiary alcohol, makes this compound a valuable substrate for developing asymmetric synthetic methods . The diastereomeric mixture (unless chirally resolved) offers a test system for evaluating chiral chromatographic separations or asymmetric catalysis . In contrast, the des-methyl analog lacks the oxolane stereocenter and thus cannot serve as a probe for stereochemical outcome studies. Researchers procuring this compound for synthetic methodology development should request batch QC (NMR, HPLC, GC) documentation from Bidepharm (Cat. BD00994337) to verify diastereomeric composition before use .

Application
Selection Property
Validation Focus
SAR receptor ligand studies
2-Methyl stereocenter with aminomethyl linker
Stereochemical preference and linker conformational impact
Fragment-based library design
Orthogonal amine and tertiary alcohol handles
Derivatization versatility and lipophilic fragment growth
Bifunctional chemical probe synthesis
Two orthogonal reactive sites (amine & alcohol)
Selective functionalization without protecting groups
Asymmetric synthesis method development
Stereogenic oxolane C2 in diastereomeric mixture
Chiral separation or asymmetric catalysis evaluation; verify diastereomer composition via batch QC
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